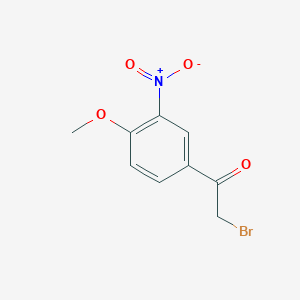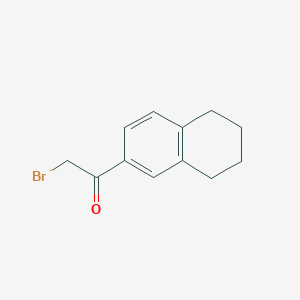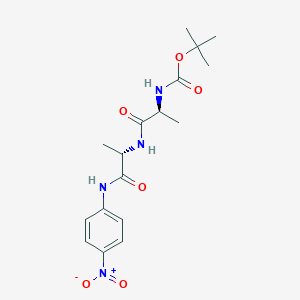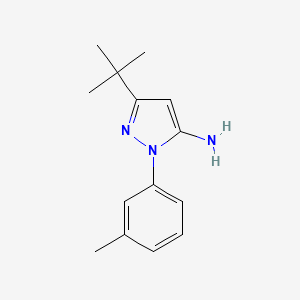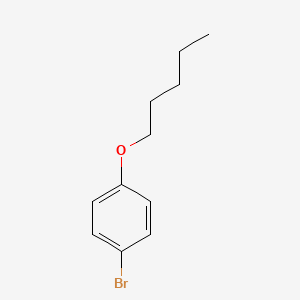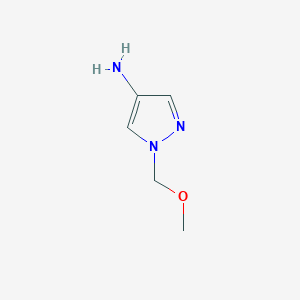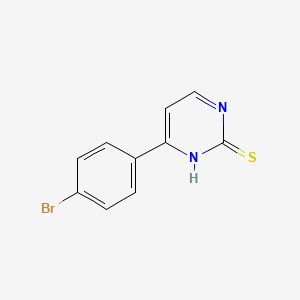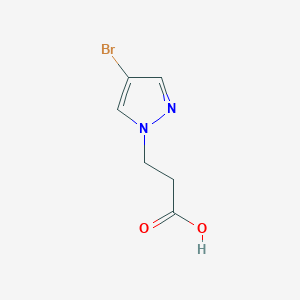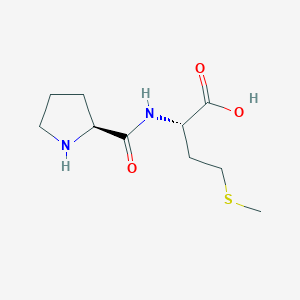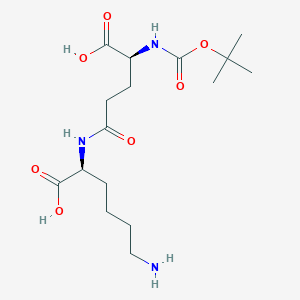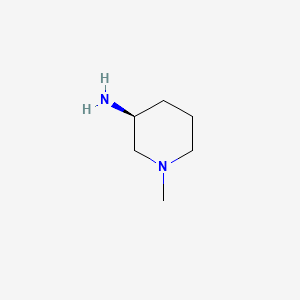
7-bromo-5-methyl-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-methyl-1H-indole-2-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. The indole core is a common motif in compounds with diverse biological activities, and the introduction of bromine atoms can enhance the reactivity of the indole ring, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the reaction of methyl indole-3-carboxylate with bromine in acetic acid leads to regioselective dibromination, producing methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent dibromoindole . Similarly, the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester involves the use of 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with optimization of reaction parameters such as material ratios, reaction time, and temperature to achieve high yields and purity . These methods highlight the regioselective bromination strategies that could be adapted for the synthesis of 7-bromo-5-methyl-1H-indole-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of brominated indoles is characterized by the presence of a bromine atom on the indole ring, which can significantly affect the electronic properties of the molecule. For example, the synthesis of a novel organic salt containing a 5-bromo-1H-indol-3-yl moiety was analyzed using various spectroscopic techniques, including 1H, 13C, 31P, and 19F NMR spectroscopy, to validate its structure . These techniques are essential for confirming the regioselectivity of the bromination and the overall molecular structure of the synthesized compounds.
Chemical Reactions Analysis
Brominated indoles are versatile intermediates that can undergo a variety of chemical reactions. Electrophilic substitution reactions can be used to introduce additional substituents onto the indole ring, as demonstrated by the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . Furthermore, the presence of a carboxylic acid group allows for further functionalization into amide derivatives, expanding the chemical diversity of the bromoindole framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the indole ring. The introduction of a bromine atom increases the molecule's reactivity, making it a valuable building block for the synthesis of complex molecules. The regioselective dibromination of methyl indole-3-carboxylate, for example, allows for the synthesis of natural and non-natural dibromoindole derivatives with potential biological activity .
Scientific Research Applications
Future Directions
properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBHGAFULIULQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257001 |
Source


|
| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-methyl-1H-indole-2-carboxylic Acid | |
CAS RN |
15936-75-1 |
Source


|
| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

